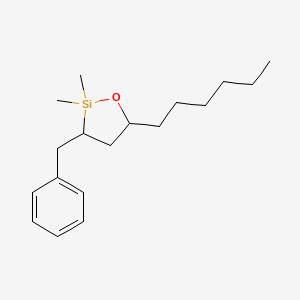
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C₁₈H₃₀OSi. This compound features a unique structure that includes a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. Organosilicon compounds like this one are of significant interest due to their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane typically involves the reaction of appropriate silanes with organic halides under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to other silicon-containing structures.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another organosilicon compound with different functional groups.
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane: Similar in structure but with variations in the substituents.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921199-46-4 |
|---|---|
Molecular Formula |
C18H30OSi |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
3-benzyl-5-hexyl-2,2-dimethyloxasilolane |
InChI |
InChI=1S/C18H30OSi/c1-4-5-6-10-13-17-15-18(20(2,3)19-17)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,4-6,10,13-15H2,1-3H3 |
InChI Key |
SLDSXYTZDNKJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC([Si](O1)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
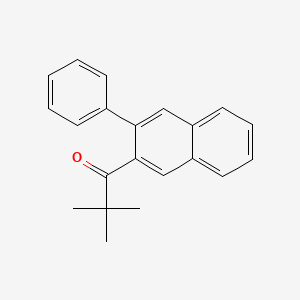
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
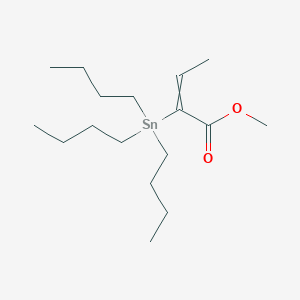
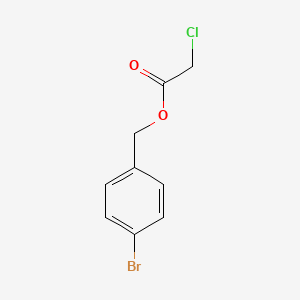
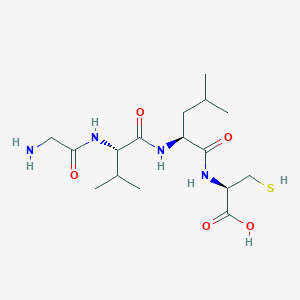
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
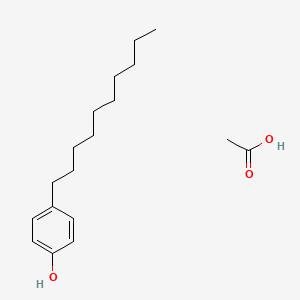
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
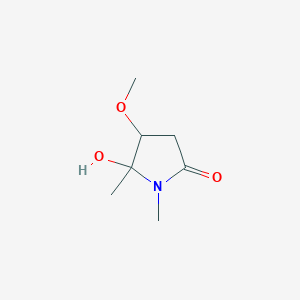
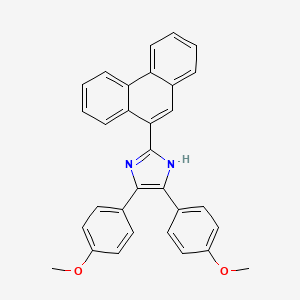
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
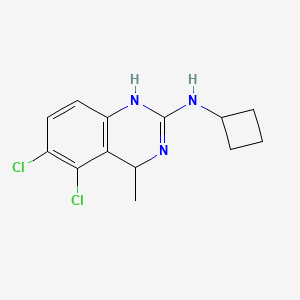
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
